Rebaudioside E is a natural diterpene glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. [, , , , ] This plant, also known as stevia, is native to South America and has been used for centuries as a natural sweetener and traditional medicine. [] Rebaudioside E belongs to a class of compounds known as steviol glycosides, which are responsible for the sweet taste of stevia. [, , , , ] It is considered a minor steviol glycoside, meaning it is present in lower concentrations compared to major glycosides like rebaudioside A. [, , ]
Rebaudioside E has gained attention in scientific research due to its potential as a natural sweetener. [, , ] It possesses a sweet taste profile similar to sucrose (table sugar) but with a higher sweetness intensity, making it a potential candidate for sugar replacement in food and beverages. [, , , ]
Enzymatic Conversion: Recent research focuses on the enzymatic conversion of other steviol glycosides, particularly stevioside, into rebaudioside E. [, , , ] This method utilizes specific enzymes, such as glycosyltransferases, to modify the sugar moieties attached to the steviol backbone, leading to the formation of rebaudioside E. [, , , ] For example, the enzyme UGT-A, containing UDP-glucosyltransferase and sucrose synthase, has been successfully used to convert stevioside into high-purity rebaudioside E. [] Another study demonstrated the bioconversion of stevioside to rebaudioside E using the glycosyltransferase UGTSL2. []
Biocatalytic Glycosylation: Research has explored the use of sucrose synthase (SuSy) enzymes, like McSuSy from Micractinium conductrix, to facilitate the biocatalytic glycosylation of rebaudioside E into rebaudioside M. [] This method involves coupling McSuSy with engineered stevia glycosyltransferases, like UGT76G1, in a one-pot two-enzyme reaction. [] By manipulating the sugar moieties attached to rebaudioside E, this approach allows for the production of other desirable steviol glycosides. [, ]
Hydrolysis: Rebaudioside E undergoes hydrolysis reactions, breaking down into smaller components. [, ] Acid hydrolysis leads to the complete breakdown of rebaudioside E, yielding steviol (the aglycone) and sugar molecules. [, ] Controlled enzymatic hydrolysis, using specific enzymes, can selectively cleave sugar units. [] For example, enzymatic hydrolysis of rebaudioside E can yield stevioside and steviolbioside, demonstrating the stepwise removal of sugar moieties. []
Glycosylation: Rebaudioside E serves as a precursor for the enzymatic synthesis of other steviol glycosides through glycosylation reactions. [, , , , ] These reactions involve the transfer of sugar molecules from donor substrates, like UDP-glucose, to specific positions on rebaudioside E, facilitated by glycosyltransferase enzymes. [, , , , ] For instance, the enzyme UGT76G1 can catalyze the conversion of rebaudioside E to rebaudioside M by attaching an additional glucose molecule. [, ]
Taste: Rebaudioside E is characterized by its sweet taste, similar to sucrose but with a significantly higher intensity. [, , ] It is estimated to be 250-400 times sweeter than sugar. []
Solubility: Rebaudioside E exhibits good solubility in water, making it suitable for use in beverages and other aqueous food products. []
Stability: Rebaudioside E demonstrates relatively good stability under typical food processing conditions, including heat and acidic environments. [] This stability is crucial for its application as a sweetener in a wide range of food and beverage products. []
Food and Beverage Industry: Rebaudioside E's primary application is as a natural, zero-calorie sweetener in the food and beverage industry. [, , ] It can be used to sweeten various products, including:
Research Tool: Rebaudioside E serves as a valuable research tool in plant biochemistry and glycobiology, particularly in studying the biosynthesis and enzymatic modification of steviol glycosides. [, , , , ] Its use helps to understand the complex enzymatic pathways involved in steviol glycoside production and develop new methods for producing desired glycosides with tailored sweetness profiles.
Optimization of Production Methods: Future research will likely focus on optimizing the production of rebaudioside E through enzymatic conversion or biocatalytic glycosylation methods to improve yield, purity, and cost-effectiveness. [, , , , , ]
Sensory Studies: More comprehensive sensory studies are needed to fully characterize the taste profile of rebaudioside E, including its sweetness quality, temporal profile, and potential for synergistic effects with other sweeteners. []
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